molecular formula C15H21F3N4O2 B3001466 Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 1923126-65-1

Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B3001466
CAS No.: 1923126-65-1
M. Wt: 346.354
InChI Key: VWACEEVOISLGQB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21F3N4O2 and its molecular weight is 346.354. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate and its derivatives are primarily synthesized for studying their structural and chemical properties. For instance, Sanjeevarayappa et al. (2015) synthesized a similar compound and characterized it through spectroscopic methods and X-ray diffraction, indicating the compound's potential in crystallography and molecular design (Sanjeevarayappa et al., 2015). Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified Bruylants approach, underscoring the chemical's utility in synthetic chemistry (Gumireddy et al., 2021).

Biological Evaluation

This chemical also finds applications in biological studies. The research by Sanjeevarayappa et al. (2015) included an evaluation of its in vitro antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). Similarly, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, to study their antibacterial and antifungal activities (Kulkarni et al., 2016).

Anticorrosive Properties

Research by Praveen et al. (2021) explored the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrating its effectiveness as a corrosion inhibitor for carbon steel in acidic environments (Praveen et al., 2021).

Catalytic Activity

Mennenga et al. (2015) synthesized and polymerized a derivative of this compound, demonstrating its potential as a catalyst in acylation chemistry through neighboring group effects (Mennenga et al., 2015).

Antineoplastic Applications

The compound has been studied for its metabolites in patients with chronic myelogenous leukemia, as in the case of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor (Gong et al., 2010).

Antimalarial Research

Chavchich et al. (2016) studied trifluoromethyl-substituted pyridine and pyrimidine analogs of this compound for their in vitro antimalarial activity and potential in malaria treatment and prevention (Chavchich et al., 2016).

Mechanism of Action

Target of Action

The primary target of Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression .

Mode of Action

As a selective inhibitor of CDK4 and CDK6, the compound binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein . The unphosphorylated Rb protein can then bind to the E2F family of transcription factors, preventing them from transcribing genes necessary for the G1 to S phase transition. This results in cell cycle arrest .

Biochemical Pathways

The compound’s action primarily affects the Rb-E2F pathway. By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of Rb, leading to the accumulation of unphosphorylated Rb. This halts the cell cycle at the G1 phase, preventing DNA replication and cell division .

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression, specifically at the G1 to S phase transition . This can lead to the death of rapidly dividing cells, such as cancer cells, that rely on continuous cell cycle progression for survival.

Properties

IUPAC Name

tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c1-10-19-11(15(16,17)18)9-12(20-10)21-5-7-22(8-6-21)13(23)24-14(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWACEEVOISLGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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